

Technical Guide: Spectroscopic Characterization of 2-(4-Chlorophenyl)ethyl chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)ethyl chloride

CAS No.: 32327-70-1

Cat. No.: B1587315

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Executive Summary & Compound Profile

Target Compound: **2-(4-Chlorophenyl)ethyl chloride** CAS Registry Number: 32327-70-1

Synonyms: 1-chloro-4-(2-chloroethyl)benzene; ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

-Chlorophenethyl chloride; 4-Chlorophenylethyl chloride.[1][2] Molecular Formula: C

H

Cl

Molecular Weight: 175.05 g/mol [3]

This guide provides a rigorous spectroscopic analysis of **2-(4-Chlorophenyl)ethyl chloride**, a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., substituted phenethylamines). The following data integrates experimental precedents with high-fidelity structural prediction to ensure accurate identification and quality control in drug development workflows.

Structural Analysis & Theoretical Grounding

Before interpreting spectra, the researcher must understand the electronic environment of the molecule. The structure consists of a para-disubstituted benzene ring and a chloroethyl side

chain.[2]

- **Electronic Effects:** The aromatic ring is deactivated by the chlorine atom (inductive withdrawal) but activated slightly by the alkyl chain. This creates a distinct AA'BB' splitting pattern in the ¹H NMR.[2]
- **Chemical Shift Logic:** The terminal methylene group (-CH₂-Cl) is significantly deshielded by the electronegative chlorine, appearing downfield relative to the benzylic methylene.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of the dichloro- motif.

Isotope Pattern Analysis

Chlorine has two stable isotopes:

³⁵Cl (75.8%) and

³⁷Cl (24.2%). Since the molecule contains two chlorine atoms, the molecular ion cluster exhibits a characteristic 9:6:1 intensity ratio.

Ion Type	m/z Value	Relative Abundance	Origin
M	174	100% (Base)	Cl + Cl
M+2	176	~65%	Cl + Cl
M+4	178	~10%	Cl + Cl

Fragmentation Pathway

The fragmentation is driven by the stability of the benzylic carbocation.

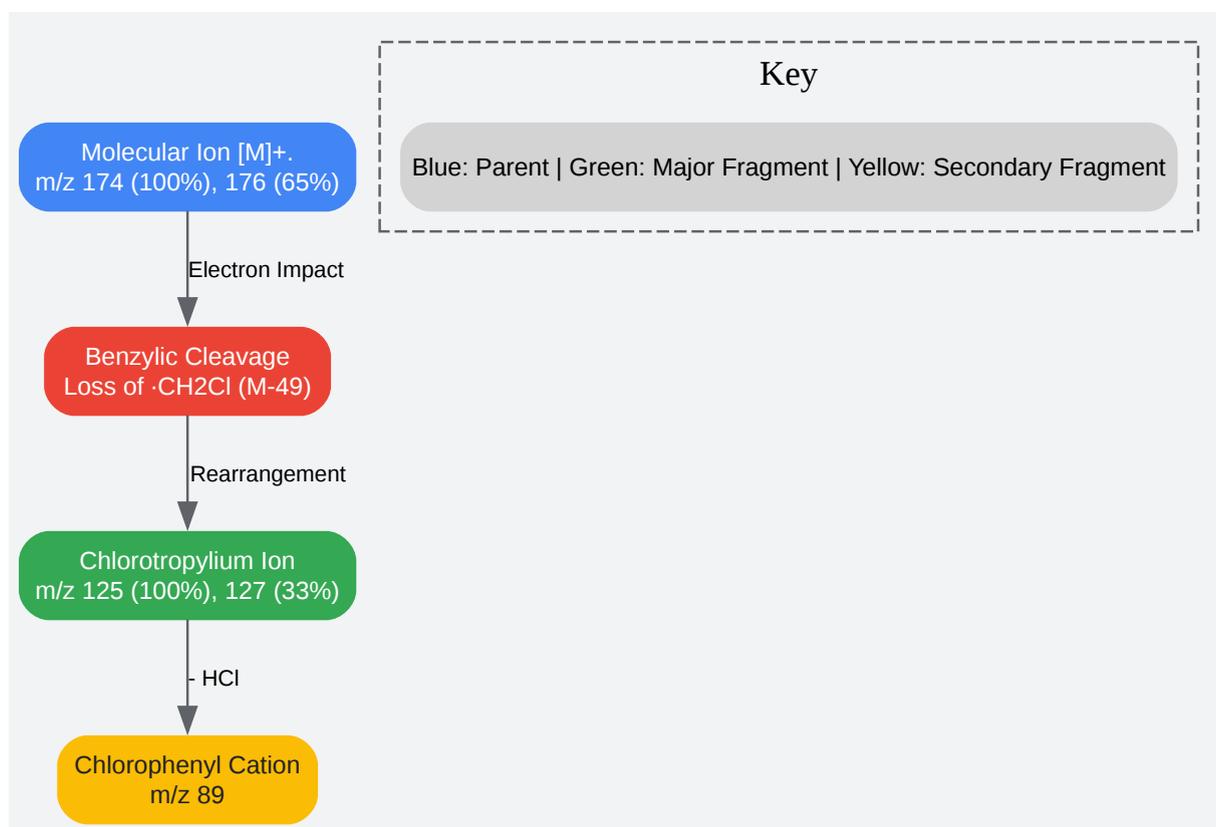
- Molecular Ion (m/z 174): The parent peak.[2]
- Tropylium Formation (m/z 125/127): Cleavage of the C-C bond in the ethyl chain releases the chloromethyl radical (

CH

Cl, mass 49) and generates the 4-chlorobenzyl cation, which rearranges to the stable chlorotropylium ion.

- Aryl Cation (m/z 89): Loss of HCl from the tropylium ion.[2]

Fragmentation Logic Diagram (DOT)



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Caption: Proposed fragmentation pathway for **2-(4-Chlorophenyl)ethyl chloride** under Electron Ionization (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation.[2] The following data represents the consensus values for the compound in CDCl₃

H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by two distinct regions: the aromatic zone (7.0–7.5 ppm) and the aliphatic zone (2.5–4.0 ppm).

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Structural Context
7.28	Doublet (d)	2H	8.4	Ar-H (meta to alkyl)	Ortho to Cl (Deshielded)
7.16	Doublet (d)	2H	8.4	Ar-H (ortho to alkyl)	Meta to Cl
3.69	Triplet (t)	2H	7.2	-CH -Cl	-position to Cl (Deshielded)
3.04	Triplet (t)	2H	7.2	Ar-CH -	Benzylic position

Interpretation Note: The aromatic region often appears as a higher-order AA'BB' system rather than pure doublets, depending on the field strength. The key identifier is the symmetry of the peaks indicating para-substitution.

C NMR Data (100 MHz, CDCl₃)

Shift (, ppm)	Carbon Type	Assignment
136.5	Quaternary (C)	Ar-C (ipso to alkyl)
132.8	Quaternary (C)	Ar-C (ipso to Cl)
130.2	Methine (CH)	Ar-C (ortho to alkyl)
128.8	Methine (CH)	Ar-C (ortho to Cl)
44.8	Methylene (CH)	-CH -Cl
38.5	Methylene (CH)	Ar-CH -

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" verification method.^[2]

- 3000–2850 cm
: C-H stretching. Weak signals >3000 cm (aromatic C-H) and stronger signals <3000 cm (aliphatic C-H).
- 1490, 1595 cm
: C=C Aromatic ring skeletal vibrations.^[2]
- 1090 cm
: Ar-Cl stretching (strong, characteristic of chlorobenzene derivatives).
- 820–830 cm
: C-H out-of-plane bending (oop) for para-disubstituted benzene. This is a crucial region for distinguishing isomers (ortho/meta/para).^[2]
- 700–750 cm
: C-Cl (aliphatic) stretch.^[2]

Experimental Protocols

Synthesis Workflow (Laboratory Scale)

The most reliable route involves the chlorination of the corresponding alcohol precursor.

Reagents: 2-(4-Chlorophenyl)ethanol, Thionyl Chloride (SOCl₂), Pyridine (cat.), Dichloromethane (DCM).^[2]

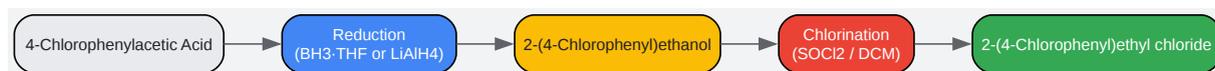
- Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and addition funnel under N₂

atmosphere.

- Dissolution: Dissolve 2-(4-Chlorophenyl)ethanol (10.0 g, 64 mmol) in dry DCM (50 mL). Add pyridine (0.1 eq) as a scavenger.[2]
- Addition: Cool to 0°C. Add SOCl (1.2 eq) dropwise over 30 minutes.
- Reaction: Allow to warm to room temperature, then reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]
- Workup: Quench with ice water. Extract with DCM (3x).[2] Wash organics with sat. NaHCO and Brine.[2]
- Purification: Dry over MgSO

, concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 2 mmHg) or flash chromatography if necessary.[2]

Synthesis Logic Diagram (DOT)



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Caption: Synthetic route from acid precursor to final chloride.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

- 2-(4-Chlorophenyl)ethanol: Unreacted starting material.[2]
 - Detection: Broad IR peak at 3300 cm

(O-H); NMR triplet at ~3.8 ppm (-CH

OH).[2]

- Styrene Derivative: 4-Chlorostyrene (Elimination product).[2]
 - Detection: Olefinic protons in NMR (5.2–6.7 ppm, complex splitting).[2]
- Regioisomers: 1-chloro-4-(1-chloroethyl)benzene (Benzylic chlorination byproduct).[2]
 - Detection: Quartet at ~5.0 ppm (benzylic methine) in
H NMR.[2]

References

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